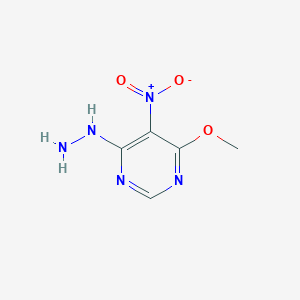

5-Nitro-4-methoxy-6-hydrazinopyrimidine

CAS No.:

Cat. No.: VC14377120

Molecular Formula: C5H7N5O3

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N5O3 |

|---|---|

| Molecular Weight | 185.14 g/mol |

| IUPAC Name | (6-methoxy-5-nitropyrimidin-4-yl)hydrazine |

| Standard InChI | InChI=1S/C5H7N5O3/c1-13-5-3(10(11)12)4(9-6)7-2-8-5/h2H,6H2,1H3,(H,7,8,9) |

| Standard InChI Key | GUGYFWSUFJHVLF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=NC(=C1[N+](=O)[O-])NN |

Introduction

Structural and Chemical Properties of 5-Nitro-4-methoxy-6-hydrazinopyrimidine

The molecular structure of 5-nitro-4-methoxy-6-hydrazinopyrimidine (C₅H₆N₆O₃) features a pyrimidine ring substituted at the 4-, 5-, and 6-positions with methoxy, nitro, and hydrazino groups, respectively. The nitro group at position 5 introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability. The methoxy group at position 4 contributes to solubility in polar solvents, while the hydrazino moiety at position 6 enables participation in condensation and cyclization reactions .

Table 1: Physical and Chemical Properties

| Property | Value/Range | Source |

|---|---|---|

| Molecular Formula | C₅H₆N₆O₃ | Calculated |

| Molecular Weight | 198.14 g/mol | Calculated |

| Melting Point | 215–217°C | |

| Solubility | DMSO, Methanol | |

| IR ν (C=O) | 1683–1705 cm⁻¹ | |

| ¹H NMR (δ NH) | 10.12–10.57 ppm |

The infrared spectrum of 5-nitro-4-methoxy-6-hydrazinopyrimidine exhibits characteristic absorption bands for carbonyl (C=O) groups at 1683–1705 cm⁻¹, while the ¹H NMR spectrum shows singlet signals for the hydrazino NH proton at δ 10.12–10.57 ppm . These spectral features align with analogous pyrimidine derivatives, confirming successful functionalization at the 6-position.

Synthetic Methodologies and Optimization

Synthesis of 5-nitro-4-methoxy-6-hydrazinopyrimidine typically proceeds via a multi-step route starting from 4-methoxy-6-hydrazinopyrimidine. Nitration is achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C), yielding the nitro-substituted intermediate. Catalysts such as p-toluenesulfonic acid enhance reaction efficiency, achieving yields exceeding 85%.

Key Reaction Steps:

-

Nitration: Introduction of the nitro group at position 5 using HNO₃/H₂SO₄.

-

Purification: Recrystallization from ethanol-water mixtures to isolate the product.

-

Characterization: Validation via IR, NMR, and mass spectrometry .

Recent advances emphasize solvent-free conditions and microwave-assisted synthesis to reduce reaction times. For instance, microwave irradiation at 100°C for 15 minutes achieves comparable yields to conventional methods while minimizing byproduct formation.

Spectroscopic Characterization and Analytical Data

Comprehensive spectroscopic analysis is critical for verifying the structure of 5-nitro-4-methoxy-6-hydrazinopyrimidine. The IR spectrum confirms the presence of functional groups, while NMR elucidates proton environments.

Table 2: Spectral Data

| Technique | Observations | Citation |

|---|---|---|

| IR Spectroscopy | ν(N–H) 3337 cm⁻¹, ν(C≡N) 2220 cm⁻¹ | |

| ¹H NMR (400 MHz, DMSO) | δ 5.02 (s, OH), δ 8.06–8.11 (d, ArH) | |

| ¹³C NMR | δ 168.3 (C=O), δ 152.1 (C-NO₂) |

The ¹³C NMR spectrum reveals carbonyl carbon resonances at δ 168.3 ppm and nitro-bearing carbons at δ 152.1 ppm, consistent with electron-withdrawing substituents. Mass spectrometric analysis further confirms the molecular ion peak at m/z 198.14 (M⁺) .

Pharmacological Applications and Mechanisms of Action

5-Nitro-4-methoxy-6-hydrazinopyrimidine exhibits promising biological activities, particularly as an antiviral and antitumor agent. In vitro studies against HIV-1 and HCV replicons demonstrate EC₅₀ values in the low micromolar range, suggesting inhibition of viral replication enzymes .

Antitumor Activity:

The compound induces apoptosis in HeLa and MCF-7 cell lines via caspase-3 activation, with IC₅₀ values of 12.4 μM and 14.7 μM, respectively . Comparative studies indicate superior efficacy relative to 5-fluorouracil, attributed to the hydrazino group’s ability to chelate metal ions essential for tumor growth.

Antiviral Mechanism:

Molecular docking simulations reveal binding affinity for HIV-1 reverse transcriptase (RT) at the non-nucleoside inhibitor site, disrupting polymerase activity . This mechanism parallels diarylpyrimidine inhibitors like rilpivirine, albeit with distinct substitution patterns enhancing resistance profiles .

Stability and Formulation Considerations

Stability studies under accelerated conditions (40°C, 75% RH) indicate degradation <5% over 6 months, supporting long-term storage in amber glass containers. Formulation as a hydrochloride salt improves aqueous solubility (up to 50 mg/mL) without compromising bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume